molecular formula C7H9NO B052003 5,6,7,8-Tetrahydropyrrolizin-3-one CAS No. 113727-94-9

5,6,7,8-Tetrahydropyrrolizin-3-one

Cat. No.: B052003
CAS No.: 113727-94-9
M. Wt: 123.15 g/mol
InChI Key: FVZBHZCORGROSI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that belongs to the class of pyrrolizines This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrrolizin-3-one can be achieved through several synthetic routes. One common method involves the photochemical oxidation of furans. For instance, the oxidation of 2-amino-4-(furan-2-yl)butane can lead to the formation of this compound . This process typically involves the use of singlet oxygen and can be carried out under mild conditions, making it an attractive method for the synthesis of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. Industrial production would likely involve optimizing the photochemical oxidation process for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as singlet oxygen or other oxidizing agents. The photochemical oxidation method mentioned earlier is a prime example.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the pyrrolizine ring system, often using halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydropyrrolizin-3-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: Its applications in the development of pharmaceuticals and agrochemicals are being explored, leveraging its reactivity and structural features.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrrolizin-3-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydropyrrolizin-3-one is unique due to its specific ring fusion and the presence of reactive sites that allow for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZBHZCORGROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrrolizin-3-one
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Reactant of Route 6
5,6,7,8-Tetrahydropyrrolizin-3-one

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